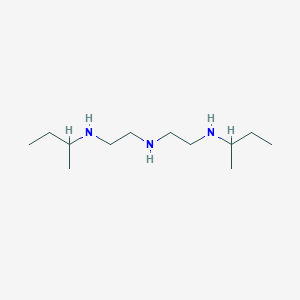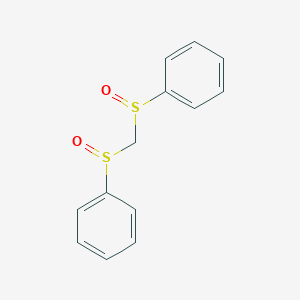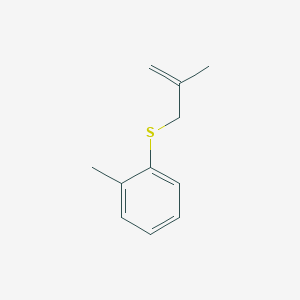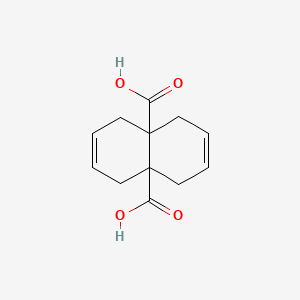
1-(3-Nitrophenyl)-3-phenyl-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 3-nitroaniline with phenyl isothiocyanate. The reaction typically occurs in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
[ \text{3-Nitroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(3-Nitrophenyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 1-(3-Aminophenyl)-3-phenyl-2-thiourea.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiourea moiety play crucial roles in these interactions, contributing to the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-3-phenyl-2-thiourea: Similar structure with the nitro group in the para position.
1-(3-Nitrophenyl)-3-(4-methylphenyl)-2-thiourea: Similar structure with a methyl group on the phenyl ring.
1-(3-Nitrophenyl)-3-phenyl-2-thiourea derivatives: Various derivatives with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of the nitrophenyl and phenyl groups with the thiourea moiety provides a distinct set of properties that can be leveraged for various applications.
特性
CAS番号 |
13140-66-4 |
|---|---|
分子式 |
C13H11N3O2S |
分子量 |
273.31 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11N3O2S/c17-16(18)12-8-4-7-11(9-12)15-13(19)14-10-5-2-1-3-6-10/h1-9H,(H2,14,15,19) |
InChIキー |
NVMXWDIGHPOMQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)



